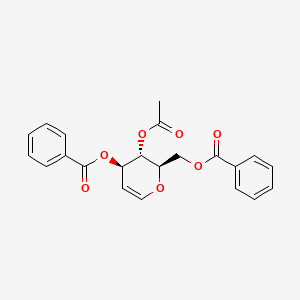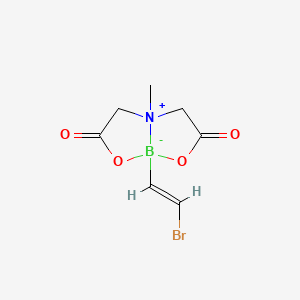
(E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: is a boronic acid derivative that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and versatility, making it a valuable building block in the synthesis of complex molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it an ideal candidate for iterative cross-coupling reactions .
Biology and Medicine: In biological and medicinal research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility and stability make it a valuable component in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of vinylboronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions. The process often includes the use of a base to facilitate the formation of the MIDA ester. The reaction is carried out under mild conditions to ensure the stability of the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo substitution reactions, particularly in the presence of palladium catalysts.
Cross-Coupling Reactions: This compound is prominently used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Major Products: The major products formed from these reactions are typically biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules .
Wirkmechanismus
The mechanism of action of (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in cross-coupling reactions involves the formation of a palladium complex. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the vinyl group to the aryl halide.
Vergleich Mit ähnlichen Verbindungen
- Vinylboronic acid MIDA ester
- trans-2-Iodovinylboronic acid MIDA ester
- trans-2-Chlorovinylboronic acid MIDA ester
Uniqueness: (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its high stability and reactivity in cross-coupling reactions. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications .
Eigenschaften
IUPAC Name |
1-[(E)-2-bromoethenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(10,2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYUZOQBVAPABR-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)/C=C/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline](/img/structure/B8040597.png)
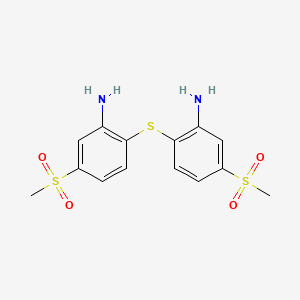
![4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one](/img/structure/B8040609.png)
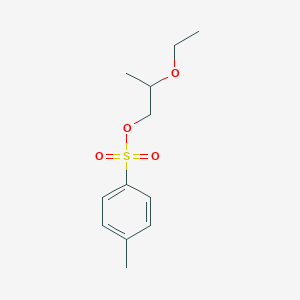

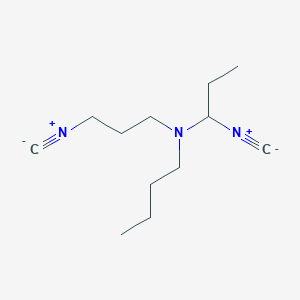
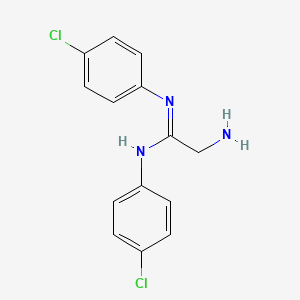
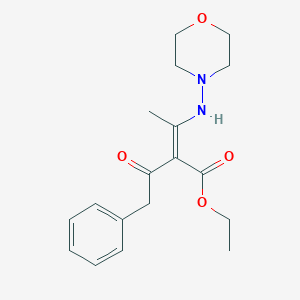
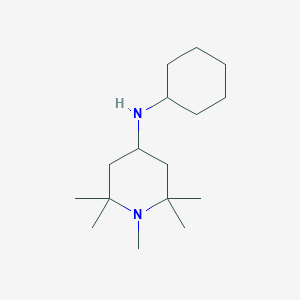
![5,7-Di(piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8040663.png)
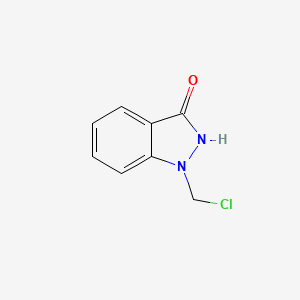
![tert-butyl (1R,5S)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8040676.png)
![N-[(E)-1-nitrosoprop-1-en-2-yl]hydroxylamine](/img/structure/B8040684.png)
